3-(Chloromethyl)-1-(methylsulfonyl)hexane

説明

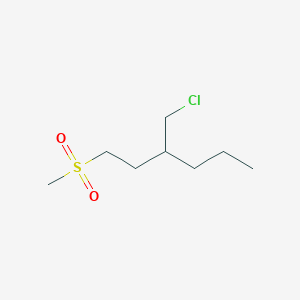

The molecule 3-(Chloromethyl)-1-(methylsulfonyl)hexane is an aliphatic compound characterized by the presence of two key functional groups: a chloromethyl group and a methylsulfonyl group. Its systematic name indicates a hexane (B92381) backbone, with a chloromethyl substituent at the third carbon atom and a methylsulfonyl group at the first carbon atom. While specific research on this exact compound is not extensively documented in publicly available literature, its structure allows for a comprehensive discussion based on the well-established chemistry of its constituent moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1492208-94-2 |

| Molecular Formula | C8H17ClO2S |

| Molecular Weight | 212.74 g/mol |

| Structure | A hexane chain with a CH2Cl group at position 3 and an SO2CH3 group at position 1. |

Note: This data is based on the chemical structure; experimental values may vary.

The chloromethyl group (-CH2Cl) is a reactive functional group widely utilized in organic synthesis. chempanda.comwikipedia.org It serves as a versatile building block for introducing a methylene (B1212753) bridge to which a variety of nucleophiles can be attached. The presence of the electronegative chlorine atom makes the adjacent carbon atom electrophilic, rendering it susceptible to nucleophilic substitution reactions. nih.gov This reactivity is harnessed in various synthetic transformations, including the formation of ethers, esters, amines, and carbon-carbon bonds. wikipedia.org For instance, the Blanc chloromethylation is a classic reaction used to introduce a chloromethyl group onto aromatic compounds. wikipedia.org

The methylsulfonyl group (-SO2CH3), also known as the mesyl group, is a derivative of methanesulfonic acid. wikipedia.org It is recognized for its strong electron-withdrawing nature and its utility as an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org The methanesulfonyl group can be introduced into a molecule by reacting an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. wikipedia.org In addition to its role as a leaving group, the methylsulfonyl moiety is found in a range of biologically active molecules and can influence their solubility and pharmacokinetic properties. wikipedia.org

The strategic placement of different functional groups on an aliphatic chain, as seen in this compound, offers the potential for orthogonal reactivity. This means that one functional group can be reacted selectively while the other remains intact, to be transformed in a subsequent step. This level of control is crucial for the regioselective and stereoselective synthesis of complex target molecules.

The academic relevance of a molecule like this compound lies in its potential as a versatile intermediate in synthetic organic chemistry. The distinct reactivity of the chloromethyl and methylsulfonyl groups allows for a range of possible transformations. For example, the chloromethyl group could participate in a nucleophilic substitution reaction to introduce a new functional group, while the methylsulfonyl group could be used to activate a neighboring position for further functionalization or to act as a leaving group.

The study of such molecules contributes to the fundamental understanding of how different functional groups influence each other's reactivity within the same aliphatic chain. Research in this area can lead to the development of novel synthetic methodologies and the discovery of new pathways for the synthesis of valuable chemical entities. While detailed research findings on this compound itself are scarce, its structure represents a class of compounds with significant potential for synthetic innovation.

Structure

3D Structure

特性

分子式 |

C8H17ClO2S |

|---|---|

分子量 |

212.74 g/mol |

IUPAC名 |

3-(chloromethyl)-1-methylsulfonylhexane |

InChI |

InChI=1S/C8H17ClO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |

InChIキー |

OZYSPEJZIIUMJD-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCS(=O)(=O)C)CCl |

製品の起源 |

United States |

Synthetic Methodologies for 3 Chloromethyl 1 Methylsulfonyl Hexane

Retrosynthetic Analysis of 3-(Chloromethyl)-1-(methylsulfonyl)hexane

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting various synthetic routes. The primary disconnections involve the carbon-chlorine, carbon-sulfur, and key carbon-carbon bonds.

Scheme 1: Key Retrosynthetic Disconnections

| Disconnection | Precursors | Synthetic Strategy |

| C-Cl Bond | 3-(Hydroxymethyl)-1-(methylsulfonyl)hexane | Functional Group Interconversion |

| C-S Bond | 3-(Chloromethyl)hexyl halide and a methylsulfinate salt | Nucleophilic Substitution (Sulfonylation) |

| C-S Bond | 3-(Chloromethyl)-1-bromohexane and methyl mercaptan | Thioether formation followed by oxidation |

| C3-C4 Bond | An α,β-unsaturated ester and an organometallic reagent | Conjugate addition followed by functional group manipulations |

The most logical approach involves the initial construction of a hexane (B92381) backbone with appropriate functional handles, followed by the sequential or convergent introduction of the chloromethyl and methylsulfonyl groups. A key consideration is the potential for stereochemistry at the C3 position, which necessitates the use of stereoselective synthetic methods.

Strategies for the Stereoselective Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl group at the C3 position of the hexane backbone requires a precursor with a one-carbon electrophilic or nucleophilic handle. A common and effective strategy involves the initial stereoselective synthesis of a corresponding primary alcohol, 3-(hydroxymethyl)hexane, which can then be readily converted to the desired chloromethyl derivative.

Selective Halogenation Pathways

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this with high efficiency.

Table 1: Reagents for the Conversion of Primary Alcohols to Alkyl Chlorides

| Reagent | Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Pyridine or neat | Gaseous byproducts (SO₂ and HCl) simplify purification. | Can be harsh for sensitive substrates. |

| Oxalyl chloride/(COCl)₂ | Catalytic DMF (Vilsmeier-Haack reagent) | Mild conditions. | Stoichiometric and produces CO and CO₂. |

| Appel Reaction (PPh₃/CCl₄) | Neutral conditions | Mild and effective for a wide range of alcohols. | Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove. |

| Methanesulfonyl chloride (MsCl) | Pyridine, then LiCl | Mild, two-step procedure via a mesylate intermediate. | Two distinct reaction steps are required. |

For the synthesis of this compound, the choice of chlorinating agent would depend on the stability of the methylsulfonyl group to the reaction conditions. Milder, neutral conditions such as the Appel reaction or the use of methanesulfonyl chloride followed by chloride displacement would likely be preferred to avoid potential side reactions.

Chloromethylation via Functional Group Interconversion

The stereoselective synthesis of the precursor alcohol, (R)- or (S)-3-(hydroxymethyl)hexane, is crucial for obtaining an enantiomerically enriched final product. One effective strategy is the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by reduction.

For instance, the conjugate addition of an ethyl organocuprate to ethyl pent-2-enoate in the presence of a chiral ligand can establish the stereocenter at C3. Subsequent reduction of the ester functionality, for example with lithium aluminum hydride (LiAlH₄), would yield the desired chiral primary alcohol.

Another powerful method for introducing the C1 unit is through asymmetric hydroformylation of a suitable alkene. The rhodium-catalyzed asymmetric hydroformylation of 1-pentene, using chiral phosphine (B1218219) ligands, can produce (R)- or (S)-2-ethylpentanal with high enantioselectivity. This aldehyde can then be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)hexane.

Approaches for the Formation of the Alkyl Methylsulfonyl Group

The introduction of the methylsulfonyl moiety can be achieved through two primary strategies: the oxidation of a precursor thioether or by direct sulfonylation reactions.

Oxidative Routes from Thioether Precursors

A common and reliable method for the synthesis of sulfones is the oxidation of the corresponding sulfide (thioether). This two-step process involves the initial formation of a C-S bond followed by oxidation.

Step 1: Thioether Formation

The precursor thioether, 3-(chloromethyl)-1-(methylthio)hexane, can be synthesized via a nucleophilic substitution reaction. A suitable starting material, such as 1-bromo-3-(chloromethyl)hexane, can be reacted with sodium methanethiolate (NaSMe) to form the desired thioether. This reaction typically proceeds with high yield under standard Sₙ2 conditions.

Step 2: Oxidation to the Sulfone

The subsequent oxidation of the thioether to the sulfone can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone.

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0 °C to room temperature | Highly effective and generally clean. Stoichiometric amounts (2 equivalents) are required for the sulfone. |

| Hydrogen peroxide (H₂O₂) | Acetic acid or with a metal catalyst (e.g., Na₂WO₄) | An inexpensive and environmentally benign oxidant. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | A versatile and powerful oxidant. |

| Potassium permanganate (KMnO₄) | Acetone/water, controlled pH | A strong and inexpensive oxidant, but can be less selective. |

For the synthesis of this compound, m-CPBA is a particularly effective reagent due to its reliability and the mild conditions under which it operates, which would be compatible with the chloromethyl group.

Direct Sulfonylation Reactions

An alternative to the oxidative route is the direct formation of the C-S(O)₂ bond. This can be accomplished by reacting a suitable carbon nucleophile or electrophile with a sulfonylating agent.

One approach involves the reaction of a Grignard reagent, such as 3-(chloromethyl)hexylmagnesium bromide, with methanesulfonyl chloride (CH₃SO₂Cl). This reaction would directly form the desired sulfone. However, the preparation of the Grignard reagent in the presence of the chloromethyl group could be challenging due to potential side reactions.

A more viable direct sulfonylation approach would involve the reaction of an alkyl halide, such as 1-bromo-3-(chloromethyl)hexane, with a methylsulfinate salt, for example, sodium methanesulfinate (CH₃SO₂Na). This nucleophilic substitution reaction directly installs the methylsulfonyl group.

Development of Convergent and Divergent Synthetic Pathways

The synthesis of a target molecule like this compound can be approached through various strategic designs, primarily categorized as convergent or divergent pathways. These strategies differ in their approach to assembling the final molecular architecture.

Route 1 (Convergent): Nucleophilic substitution using a sulfinate salt. This pathway would involve the synthesis of an appropriate electrophile, such as 1-bromo-3-(chloromethyl)hexane, which is then reacted with sodium methanesulfinate. The sulfinate anion acts as a potent nucleophile, displacing the bromide to form the desired carbon-sulfur bond directly.

A divergent synthesis , in contrast, begins with a central core molecule that is successively elaborated. wikipedia.org This strategy is particularly useful for creating a library of related compounds for screening purposes, where the target molecule is one of several products. wikipedia.org A divergent approach for this compound would start from a common precursor that possesses functional groups amenable to various transformations.

Route 2 (Divergent): Starting from a functionalized hexane precursor. For example, one could begin with a commercially available material like 1,6-hexanediol and modify it to create a key intermediate, such as 3-(hydroxymethyl)hexyl methanethioether. From this common intermediate, one path would involve oxidation of the sulfide to the sulfone followed by chlorination of the alcohol to yield the target compound. Other pathways could diverge from this intermediate by reacting the alcohol or sulfide with different reagents to produce a variety of analogs, demonstrating the utility of a divergent strategy. wikipedia.orgresearchgate.net

Optimization of Reaction Parameters and Yield Efficiencies

Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield and purity while minimizing reaction time and side product formation. For the synthesis of this compound, a key step to optimize would be the formation of the C-S bond, as this is central to the molecular structure.

Considering the convergent pathway involving the reaction of an alkyl halide with a sulfinate or the alkylation of a thiol followed by oxidation, several parameters can be systematically varied. These include the choice of solvent, base (if applicable), temperature, and reaction time. The interplay of these factors significantly influences the reaction's efficiency. For instance, polar aprotic solvents like DMF or DMSO are often effective for nucleophilic substitution reactions involving anionic nucleophiles. The choice of base in a thiol alkylation is crucial for efficient deprotonation without causing side reactions.

Below is a hypothetical data table illustrating the optimization of the reaction between 1-bromo-3-(chloromethyl)hexane and sodium methanesulfinate. The data, while illustrative, reflects typical optimization studies for sulfone synthesis. nih.govresearchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 25 | 24 | 45 |

| 2 | Acetone | 56 | 18 | 62 |

| 3 | DMF | 25 | 12 | 78 |

| 4 | DMF | 60 | 4 | 91 |

| 5 | DMSO | 60 | 4 | 88 |

The results suggest that a polar aprotic solvent like DMF at an elevated temperature provides the highest yield in the shortest time. Further optimization could involve screening different catalysts or additives to potentially lower the required temperature or reaction time. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Evaluation

Integrating green chemistry principles into synthetic planning is essential for developing sustainable chemical processes that are safer, more efficient, and environmentally benign. nih.gov The goal is to minimize the environmental footprint of the synthesis from the choice of starting materials to the final product. rsc.org

When evaluating the proposed synthetic routes for this compound, several green chemistry principles are pertinent:

Atom Economy: The ideal synthetic route incorporates the maximum number of atoms from the reactants into the final product. A convergent synthesis involving a substitution reaction generally has a high atom economy, with the main byproduct being a simple salt (e.g., NaBr).

Use of Less Hazardous Reagents: The choice of reagents is critical. For instance, the oxidation of a sulfide precursor to a sulfone can be achieved with various oxidants. Traditional methods might use stoichiometric amounts of peracids like m-CPBA, which generate significant waste. Greener alternatives include catalytic oxidation using hydrogen peroxide (H₂O₂) as the terminal oxidant, with water being the only byproduct. organic-chemistry.orgnih.gov Similarly, for the chlorination step, replacing harsh reagents like thionyl chloride with milder, more selective agents can improve the safety profile.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are required in smaller amounts and can often be recycled and reused. youtube.com For example, a catalytic phase-transfer catalyst could be employed in the alkylation step to improve efficiency and reduce the need for harsh conditions.

An evaluation of two hypothetical synthetic routes against key green chemistry metrics is presented below.

| Metric | Route A (Convergent) | Route B (Sulfide Oxidation) |

|---|---|---|

| Principle | High atom economy in the key C-S bond-forming step. | Potential for lower atom economy depending on the oxidant used. |

| Reagents | Uses a simple salt as a nucleophile. | Can use H₂O₂ with a catalyst for a green oxidation, avoiding hazardous peracids. nih.gov |

| Solvents | Requires polar aprotic solvents which can be difficult to recycle. | Oxidation step could potentially be run in greener solvents like ethanol or even water. |

| Waste | Primary waste is an inorganic salt (e.g., NaBr). | If using H₂O₂, the only byproduct is water. If using m-CPBA, byproduct is 3-chlorobenzoic acid. |

Reactivity and Chemical Transformations of 3 Chloromethyl 1 Methylsulfonyl Hexane

Nucleophilic Substitution Reactions at the Chloromethyl Center

The primary alkyl chloride at the 3-position is an excellent electrophilic site for nucleophilic substitution reactions, likely proceeding through an SN2 mechanism. The steric hindrance around the chloromethyl group is relatively low, favoring backside attack by a nucleophile.

It is anticipated that 3-(Chloromethyl)-1-(methylsulfonyl)hexane would react readily with a variety of carbon-based nucleophiles to form new carbon-carbon bonds. For instance, reaction with carbanions, such as those derived from malonic esters or β-ketoesters, would lead to the elongation of the carbon chain. Similarly, organometallic reagents like Grignard reagents (R-MgX) or organocuprates (R₂CuLi) are expected to displace the chloride ion, introducing a new alkyl or aryl group at that position.

Table 1: Predicted Reactions with Carbon-Based Nucleophiles

| Nucleophile (Example) | Reagent | Predicted Product |

| Malonate anion | Diethyl malonate, NaOEt | Diethyl 2-(2-(methylsulfonyl)ethyl)pentyl)malonate |

| Cyanide | Sodium cyanide (NaCN) | 4-(Methylsulfonyl)-2-propylbutanenitrile |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 1-(Methylsulfonyl)-3-(phenylmethyl)hexane |

| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi) | 1-(Methylsulfonyl)-3-(phenylmethyl)hexane |

Note: The products listed are based on predicted chemical reactivity and have not been experimentally verified.

A wide array of heteroatom nucleophiles is also expected to react efficiently with the chloromethyl group. Amines, both primary and secondary, would likely form the corresponding secondary or tertiary amines, respectively. Alkoxides, generated from alcohols and a strong base, would yield ethers, while thiolates would produce thioethers. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups.

Table 2: Predicted Reactions with Heteroatom-Based Nucleophiles

| Nucleophile (Example) | Reagent | Predicted Product |

| Amine | Ammonia (NH₃) | 1-(1-(Methylsulfonyl)hexan-3-yl)methanamine |

| Alkoxide | Sodium ethoxide (NaOEt) | 3-(Ethoxymethyl)-1-(methylsulfonyl)hexane |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Methylsulfonyl)-3-((phenylthio)methyl)hexane |

| Azide (B81097) | Sodium azide (NaN₃) | 3-(Azidomethyl)-1-(methylsulfonyl)hexane |

Note: The products listed are based on predicted chemical reactivity and have not been experimentally verified.

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group significantly influences the reactivity of the molecule, primarily by increasing the acidity of the α-protons (the protons on the carbon adjacent to the sulfone group).

The protons on the carbon atom between the sulfone group and the rest of the alkyl chain are acidic due to the strong electron-withdrawing nature of the sulfonyl group. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), would deprotonate this position to form a stabilized carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation with alkyl halides, allowing for further functionalization of the molecule.

While less direct for this specific molecule, sulfone groups can participate in elimination reactions. If a suitable leaving group were present on the β-carbon relative to the sulfone, base-induced elimination could occur. Furthermore, under certain conditions, rearrangements involving sulfonyl groups, such as the Ramberg-Bäcklund reaction, could be envisioned if the molecule were appropriately modified.

Cascade and Tandem Reactions Exploiting Bifunctional Reactivity

The presence of two distinct reactive sites, the electrophilic chloromethyl group and the potentially nucleophilic α-sulfonyl carbanion, opens up the possibility for intramolecular cascade or tandem reactions. For example, if a nucleophilic center is generated elsewhere in the molecule, it could potentially attack the chloromethyl group in an intramolecular fashion to form a cyclic product. The specific conditions and the nature of any additional reagents would dictate the feasibility and outcome of such reactions.

Radical Processes and Reductive Pathways

The sulfonyl group in alkyl sulfones is a versatile functional group that can participate in radical reactions and is susceptible to reductive cleavage. researchgate.net For this compound, these pathways are expected to be prominent, influenced by the presence of the α-chloro substituent.

Radical Generation via Reductive Desulfonylation:

Recent advancements in photoredox catalysis have established that alkyl sulfones can serve as effective precursors for alkyl radicals under mild conditions. researchgate.net This process typically involves a single-electron transfer (SET) to the sulfone, leading to the formation of a radical anion which then fragments. In the case of this compound, two primary pathways for fragmentation of the radical anion are conceivable: cleavage of the carbon-sulfur bond or the carbon-chlorine bond.

Mechanistic studies on related sulfones suggest that upon electron transfer, fragmentation generally leads to a sulfinate anion and the more stable organic radical. wikipedia.org For the subject compound, this would likely involve the cleavage of the C-S bond to form a 3-(chloromethyl)hexyl radical and a methylsulfinate anion. This radical intermediate could then participate in various carbon-carbon bond-forming reactions.

Reductive Cleavage Pathways:

Reductive desulfonylation is a common method for removing sulfonyl groups, effectively replacing the C-S bond with a C-H bond. wikipedia.orgorganicreactions.org This transformation can be accomplished using a variety of reducing agents, including active metals, metal amalgams, and transition metal complexes. wikipedia.orgstrath.ac.uk

The general mechanism for reductive desulfonylation with metal amalgams involves an initial electron transfer to the sulfone, followed by fragmentation into a sulfinate anion and an alkyl radical. wikipedia.org This radical is then further reduced to a carbanion and subsequently protonated to yield the alkane. For this compound, this would result in the formation of 1-chloro-3-methylhexane.

Alternatively, reductive conditions can also target the C-Cl bond. However, the strong electron-withdrawing nature of the adjacent sulfonyl group would likely favor the cleavage of the C-S bond.

The table below summarizes common reducing agents used for the desulfonylation of alkyl sulfones and their typical reaction conditions, which would be applicable to this compound.

| Reducing Agent | Typical Conditions | Plausible Product from this compound |

| Sodium Amalgam (Na/Hg) | Methanol, room temperature | 1-Chloro-3-methylhexane |

| Aluminum Amalgam (Al/Hg) | Aqueous THF, reflux | 1-Chloro-3-methylhexane |

| Samarium(II) Iodide (SmI₂) | THF/HMPA, room temperature | 1-Chloro-3-methylhexane |

| Tributyltin Hydride (Bu₃SnH) | AIBN (initiator), toluene, reflux | 1-Chloro-3-methylhexane |

| Lithium Naphthalenide | THF, low temperature | 1-Chloro-3-methylhexane |

This table is generated based on known reactions of analogous alkyl sulfones.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of two distinct reactive sites—the C-Cl bond and the C-S bond—in this compound introduces questions of selectivity in its chemical transformations. The outcome of a reaction will be highly dependent on the reagents and conditions employed.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. youtube.com In the context of this compound, a key chemoselective challenge is the selective reaction at either the chloromethyl group or the sulfonyl group.

Nucleophilic Substitution vs. Reductive Cleavage: When reacting with a nucleophile, substitution of the chloride is a likely pathway. However, if the nucleophile is also a reducing agent, competition between substitution and reductive desulfonylation could occur. The choice of reagent is therefore critical. For example, a "soft" nucleophile would likely favor substitution, whereas a strong single-electron donor might initiate reductive cleavage. strath.ac.uk

Base-Induced Elimination: In the presence of a strong, non-nucleophilic base, dehydrochlorination to form an α,β-unsaturated sulfone is a potential pathway, competing with other base-mediated reactions. tandfonline.com

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. youtube.com For reactions involving the removal of both the chloro and sulfonyl groups, such as in Julia-type olefinations, the regioselectivity of the resulting double bond would be a key consideration. However, as this compound does not possess a β-hydroxy or -acyloxy group, it is not a direct precursor for a classical Julia olefination.

In base-induced eliminations, the regioselectivity of the resulting alkene would be determined by the accessibility of the α-protons and the stability of the forming double bond.

Stereoselectivity:

The carbon atom bearing the chloromethyl group in this compound is a stereocenter. Therefore, reactions at this center have the potential to proceed with stereoselectivity, either retaining, inverting, or racemizing the initial stereochemistry.

Nucleophilic Substitution: An Sₙ2 reaction at the chloromethyl group would proceed with inversion of stereochemistry. In contrast, an Sₙ1-type reaction, if it were to occur, would lead to a racemic mixture. The strong electron-withdrawing nature of the sulfonyl group would disfavor the formation of a carbocation at the α-position, making an Sₙ1 pathway less likely.

Radical Reactions: Reactions proceeding through a planar radical intermediate at the stereocenter would likely result in a racemic or diastereomeric mixture of products, depending on the nature of the radical trap and any steric or electronic biases in the substrate.

The following table outlines factors that could influence the selectivity in reactions of α-chloro alkyl sulfones, which can be extrapolated to this compound.

| Selectivity Type | Influencing Factors | Potential Outcome for this compound |

| Chemoselectivity | Nature of the reagent (nucleophilic vs. reducing) | A strong reducing agent like SmI₂ would favor desulfonylation, while a nucleophile like sodium azide would favor substitution of the chloride. |

| Base strength and steric hindrance | A bulky, strong base could favor elimination over substitution. | |

| Regioselectivity | Not highly applicable without further functionalization | In a hypothetical elimination reaction, the position of the double bond would be influenced by the substitution pattern of the hexane (B92381) chain. |

| Stereoselectivity | Reaction mechanism (Sₙ2 vs. radical) | Sₙ2 substitution at the chloromethyl group would lead to inversion of configuration. Radical-mediated C-S cleavage would likely lead to racemization at the radical center. |

| Chiral catalysts or reagents | The use of chiral auxiliaries or catalysts could induce stereoselectivity in certain transformations. |

This table is a conceptual guide based on general principles of organic reactivity.

Mechanistic Investigations of Reactions Involving 3 Chloromethyl 1 Methylsulfonyl Hexane

Elucidation of Reaction Pathways and Intermediate Structures

Reactions involving 3-(Chloromethyl)-1-(methylsulfonyl)hexane are anticipated to be dominated by the reactivity of the C-Cl bond, which is activated by the adjacent electron-withdrawing sulfonyl group. The primary reaction pathway for this compound when treated with a nucleophile is nucleophilic substitution. Two principal mechanisms are considered for such a transformation: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. libretexts.orgyoutube.com

The SN2 pathway would involve a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. libretexts.org This mechanism leads to an inversion of stereochemistry at the reaction center. The transition state for an SN2 reaction involving this compound would feature a pentacoordinate carbon atom.

Conversely, the SN1 pathway proceeds through a two-step mechanism. kirsoplabs.co.uk The first and rate-determining step is the slow ionization of the C-Cl bond to form a carbocation intermediate and a chloride ion. kirsoplabs.co.uk The stability of the resulting carbocation is a critical factor in this pathway. The carbocation at the chloromethyl group of this compound would be a primary carbocation, which is generally unstable. However, the potential for rearrangement to a more stable secondary carbocation via a hydride shift could make the SN1 pathway more plausible under certain conditions. The second step of the SN1 mechanism is the rapid attack of the nucleophile on the carbocation, which would lead to a racemic mixture if the carbon were chiral. organic-chemistry.org

Elimination reactions, such as E1 and E2, are also possible, particularly in the presence of a strong, sterically hindered base. libretexts.orglibretexts.org The E2 mechanism would involve the concerted removal of a proton from the carbon adjacent to the chloromethyl group and the departure of the chloride ion, leading to the formation of an alkene. The E1 mechanism would proceed through the same carbocation intermediate as the SN1 pathway, followed by the removal of a proton to form the alkene.

The specific reaction pathway that is favored depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetic studies are essential for determining the rate law of a reaction, which in turn provides insight into the reaction mechanism. For a reaction of this compound with a nucleophile (Nu⁻), the rate law can distinguish between SN1 and SN2 pathways.

For an SN2 mechanism, the reaction is bimolecular, and the rate is dependent on the concentration of both the substrate and the nucleophile: libretexts.orguci.edu Rate = k[this compound][Nu⁻]

For an SN1 mechanism, the reaction is unimolecular in its rate-determining step, and the rate depends only on the concentration of the substrate: kirsoplabs.co.ukutahtech.edu Rate = k[this compound]

Experimental determination of the reaction order with respect to each reactant would therefore be a key diagnostic tool. Kinetic studies on related sulfone systems have demonstrated pseudo-first-order reactions under certain conditions. nih.gov

Thermodynamic profiling provides information about the energy changes that occur during a reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the transformation. The thermal stability of sulfones is dependent on their chemical environment. acs.org Acyclic aliphatic sulfones are generally thermally stable, with decomposition often occurring at temperatures above 350 °C. acs.orgresearchgate.net The reactions of this compound are expected to be exothermic for nucleophilic substitution, as a relatively weak C-Cl bond is replaced by a stronger bond (e.g., C-O, C-N). Thermodynamic calculations could be used to predict the equilibrium position of potential reactions.

| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table illustrates that doubling the concentration of either the substrate or the nucleophile doubles the reaction rate, which is consistent with an SN2 mechanism.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for a proposed mechanism. wikipedia.org In the context of reactions involving this compound, several isotopic labeling strategies could be employed.

To probe for the occurrence of a carbocation rearrangement in a potential SN1 reaction, the substrate could be synthesized with a deuterium (B1214612) label on the carbon adjacent to the chloromethyl group. If a 1,2-hydride (or deuteride) shift occurs to form a more stable secondary carbocation, the position of the deuterium label in the product would be different from its original position.

Another application of isotopic labeling is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. libretexts.org For an E2 elimination reaction, breaking the C-H bond is part of the rate-determining step. Therefore, replacing a hydrogen atom on the adjacent carbon with deuterium would result in a significant primary KIE (kH/kD > 1), slowing down the reaction. For an E1 reaction, the C-H bond is broken after the rate-determining step, so a much smaller or no primary KIE would be observed. This allows for a clear distinction between the E1 and E2 pathways.

| Experiment | Proposed Mechanism | Expected Observation |

|---|---|---|

| Deuterium labeling at the adjacent carbon | SN1 with rearrangement | Scrambling of the deuterium label in the product. |

| Kinetic Isotope Effect (C-H vs. C-D) | E2 Elimination | Significant primary KIE (kH/kD > 1). libretexts.org |

| Kinetic Isotope Effect (C-H vs. C-D) | E1 Elimination | Small or no primary KIE. |

Through the combined application of these investigative techniques, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, enabling the prediction and control of its chemical behavior.

Computational and Theoretical Studies of 3 Chloromethyl 1 Methylsulfonyl Hexane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule like 3-(Chloromethyl)-1-(methylsulfonyl)hexane, which possesses multiple rotatable bonds, identifying the lowest energy conformers is crucial for understanding its physical properties and chemical behavior.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to perform geometry optimizations. researchgate.net For instance, in a study on ethyl methyl sulfone, a related alkyl sulfone, DFT calculations at the wB97XD/6-311++G(2df,2pd) level of theory were used to analyze the potential energy surface (PES) by systematically rotating dihedral angles. researchgate.net This process reveals various stable conformers corresponding to energy minima on the PES. researchgate.net A similar approach for this compound would involve mapping the PES by rotating around the C-S and C-C bonds of the hexane (B92381) chain to identify the most stable gauche and anti conformers.

The geometric parameters, such as bond lengths and angles, are precisely calculated. For typical acyclic sulfones, S=O bond lengths are computed to be around 1.46 Å, and C-S-C bond angles are approximately 101-107°. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecular architecture.

Table 1: Illustrative Calculated Structural Parameters for an Alkyl Sulfone Conformer (Note: These are representative values based on calculations of similar sulfones, not specific to this compound)

| Parameter | Value |

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.46 |

| C-S-C Bond Angle (°) | 104.5 |

| O-S-O Bond Angle (°) | 118.0 |

| Relative Energy (kcal/mol) | 0.00 (Global Minimum) |

Prediction of Reactivity and Selectivity via Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. DFT is a powerful tool for analyzing various electronic properties that act as reactivity descriptors. mdpi.comnih.gov Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For this compound, the LUMO is expected to be localized around the C-Cl antibonding orbital, indicating that this site is susceptible to nucleophilic attack. The sulfonyl group, being strongly electron-withdrawing, would influence the electron distribution across the entire molecule.

Another valuable tool is the Molecular Electrostatic Potential (MESP) surface, which visualizes the charge distribution. nih.gov The MESP map would reveal electron-rich regions (negative potential), likely around the sulfonyl oxygens, and electron-deficient regions (positive potential), particularly around the hydrogen atoms and the carbon attached to the chlorine, further highlighting potential sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Frontier Orbital Energies for an Alkyl Chlorosulfone (Note: These values are illustrative and not specific to this compound)

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -8.5 | Electron-donating capability |

| LUMO Energy | -0.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 8.3 | High kinetic stability |

Computational Modeling of Reaction Transition States and Energy Barriers

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS). nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying the TS structure and its associated energy barrier (activation energy) is key to understanding reaction kinetics.

For this compound, a primary reaction of interest would be the nucleophilic substitution at the chloromethyl group. Computational methods can model the approach of a nucleophile (e.g., hydroxide, azide) to the C-Cl bond. By calculating the reaction pathway, the geometry of the pentavalent carbon transition state can be determined. DFT calculations, often in combination with implicit or explicit solvent models, can provide accurate activation energies. acs.org For example, methyl sulfones have been studied as leaving groups in nucleophilic aromatic substitution reactions, where computational modeling helps elucidate the reaction mechanism. nih.gov This type of analysis would predict the feasibility and rate of substitution reactions for this compound.

Simulation of Spectroscopic Signatures for Structural Assignment

Computational methods are invaluable for predicting spectroscopic data, which aids in the confirmation of a molecule's structure. researchgate.net By calculating vibrational frequencies and nuclear magnetic shielding tensors, theoretical IR and NMR spectra can be generated.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.net The resulting computed spectrum can be compared with experimental data to assign specific absorption bands to molecular motions. For alkyl sulfones, strong characteristic bands for the sulfonyl group (S=O) asymmetric and symmetric stretching are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com Computational analysis can confirm these assignments and help identify other characteristic vibrations, such as the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. This is particularly useful for complex molecules with overlapping signals, helping to unambiguously assign resonances to specific nuclei in the molecule. mdpi.com For this compound, calculations would predict the chemical shifts for the methyl, methylene (B1212753), and methine protons and carbons, accounting for the inductive effects of the sulfonyl and chloro groups. nih.gov

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Sulfonyl Group (Note: Data is representative for alkyl sulfones)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | 1385 | 1375 |

| S=O Symmetric Stretch | 1180 | 1170 |

Investigation of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions (NCIs) play a critical role in supramolecular chemistry, crystal engineering, and biological activity. nih.govmdpi.com Although this compound is a relatively simple molecule, understanding its potential for NCIs is important. The sulfonyl group is a strong hydrogen bond acceptor due to the partial negative charges on the oxygen atoms. researchgate.net

Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify the nature of these interactions, decomposing them into electrostatic, exchange, induction, and dispersion components. rsc.orguniv-lille.fr The analysis of NCIs would be crucial in understanding how this compound might interact with other molecules, such as solvents, reagents, or biological receptors. The polarizable sulfur atom can also participate in various types of non-covalent interactions that are often underappreciated but significant for molecular recognition. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

A detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, is not possible without experimental data. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which would be crucial for confirming the connectivity of the molecule, are similarly reliant on empirical data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

The determination of the molecular weight and the analysis of the fragmentation pattern of 3-(Chloromethyl)-1-(methylsulfonyl)hexane through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) cannot be performed without an experimental mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The identification of characteristic vibrational modes for the sulfonyl (SO₂) and chloromethyl (CH₂Cl) groups, as well as the alkyl backbone, through IR and Raman spectroscopy is dependent on the availability of the respective spectra.

X-ray Crystallography for Solid-State Structural Determination

Information regarding the crystal structure, bond lengths, and bond angles of this compound in the solid state, which would be obtained through X-ray crystallography, is not available.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

The development and application of chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound and separating it from potential impurities have not been reported in the available literature.

Applications of 3 Chloromethyl 1 Methylsulfonyl Hexane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The dual functionality of 3-(chloromethyl)-1-(methylsulfonyl)hexane makes it a potentially valuable building block in organic synthesis. The chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution, while the methylsulfonyl group can act as an activating group, a leaving group, or a handle for further functionalization.

The reactivity of chloromethyl sulfones is well-documented, and by analogy, this compound could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the carbon atom alpha to the sulfonyl group can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophile could then react with various electrophiles. However, the primary electrophilic site is the chloromethyl group, which would readily undergo SN2 reactions with a wide range of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Cyanide (CN⁻) | Nitrile | Chain extension, precursor to carboxylic acids, amines |

| Azide (B81097) (N₃⁻) | Azide | Precursor to amines via reduction, click chemistry |

| Alkoxides (RO⁻) | Ether | Synthesis of functionalized ethers |

| Thiolates (RS⁻) | Thioether | Introduction of sulfur-containing moieties |

| Carboxylates (RCOO⁻) | Ester | Protection of carboxylic acids, synthesis of esters |

| Enolates | C-Alkylated product | Formation of new C-C bonds |

The methylsulfonyl group, being a strong electron-withdrawing group, enhances the acidity of the protons on the adjacent carbon atom (C-1), facilitating the formation of an α-sulfonyl carbanion. This carbanion can participate in various nucleophilic addition and substitution reactions, further extending the synthetic utility of the parent molecule.

Role as an Intermediate in the Modular Construction of Complex Natural Products and Synthetic Molecules

In the context of multi-step syntheses, this compound could serve as a key intermediate for the introduction of a functionalized hexyl chain. The distinct reactivity of its two functional groups allows for a stepwise and controlled elaboration of the molecular structure.

For example, the chloromethyl group could first be displaced by a nucleophile, incorporating the hexane (B92381) backbone into a larger molecule. Subsequently, the methylsulfonyl group could be employed in further transformations. The sulfonyl group is a versatile functional group that can be involved in reductive desulfonylation to an alkane, or it can be used in Julia-Kocienski olefination reactions to form alkenes. wikipedia.org

Table 2: Hypothetical Sequential Reactions

| Step 1: Reaction at Chloromethyl Group | Step 2: Reaction involving Sulfonyl Group | Overall Transformation |

|---|---|---|

| SN2 with a complex nucleophile | Reductive desulfonylation (e.g., with Na/Hg) | Introduction of a substituted hexyl chain |

| SN2 with a phosphine (B1218219) to form a phosphonium (B103445) salt | Wittig reaction with an aldehyde/ketone | Formation of a complex alkene |

| SN2 with a thiol | Oxidation to a sulfoxide (B87167), then thermal elimination | Formation of a terminal alkene |

This modular approach, where different parts of a target molecule are assembled sequentially, is a cornerstone of modern organic synthesis. The ability of this compound to be functionalized at two different positions in a controlled manner would make it a valuable intermediate in the synthesis of complex natural products and other target molecules.

Precursor in Annulation and Cyclization Reactions

The structure of this compound also suggests its potential use in annulation and cyclization reactions to form cyclic structures. While direct intramolecular cyclization is unlikely due to the flexible hexane chain, it can act as a precursor for substrates that can undergo ring-forming reactions.

For instance, the chloromethyl group could be converted to a nucleophilic center, such as an organometallic species, which could then undergo an intramolecular reaction with a suitable electrophile introduced at the other end of the molecule. More plausibly, it could be used as a component in intermolecular cyclization strategies.

One can envision a scenario where this compound is first functionalized at the chloromethyl position with a group that can participate in a cyclization. For example, reaction with a β-ketoester followed by deprotonation could lead to an intramolecular alkylation to form a cyclopentane (B165970) or cyclohexane (B81311) derivative, depending on the reaction conditions and the nature of the tether.

Furthermore, the principles of the Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring, could be adapted. wikipedia.org While this compound itself is not a direct substrate for a classical Robinson annulation, it could be modified to contain the necessary functional groups. For example, the chloromethyl group could be used to alkylate a nucleophile that is then capable of acting as a Michael donor, while the other end of the molecule is elaborated to an α,β-unsaturated ketone to act as the Michael acceptor.

Radical cyclizations are another avenue where derivatives of this compound could be employed. The presence of the chloro and sulfonyl groups could be exploited to generate radical intermediates that undergo cyclization. nih.gov

Development of Novel Reagents and Catalysts Derived from this compound

The bifunctional nature of this compound makes it an interesting scaffold for the development of novel reagents and catalysts. The hexane backbone provides a flexible spacer between the two functional groups, which can be independently modified.

For instance, the chloromethyl group could be used to attach the molecule to a solid support or a larger molecular framework, while the sulfonyl end is modified to create a catalytic site. The sulfonyl group itself is generally not catalytically active, but it can be a precursor to other functional groups.

Alternatively, the molecule could be functionalized to create a chiral ligand for asymmetric catalysis. For example, reaction of the chloromethyl group with a chiral amine, followed by modification of the sulfonyl end, could lead to a bidentate ligand. The sulfonyl group could be reduced to a sulfide, which is a common coordinating group in transition metal catalysis.

Table 3: Potential Catalyst/Reagent Scaffolds

| Modification of Chloromethyl Group | Modification of Sulfonyl Group | Potential Application |

|---|---|---|

| Attachment to a polymer support | Conversion to a phosphine | Heterogeneous catalysis |

| Reaction with a chiral diamine | Reduction to a sulfide | Chiral ligand for asymmetric synthesis |

| Conversion to an ionic liquid moiety | Functionalization with a hydrogen-bond donor | Organocatalyst |

The development of new catalysts and reagents is crucial for advancing the field of organic synthesis, and molecules like this compound, with their potential for diverse functionalization, can serve as valuable starting points for such endeavors.

Future Research Directions and Outlook

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of a primary alkyl chloride and an alkyl sulfone within a flexible hexane (B92381) backbone suggests several avenues for exploring novel reactivity. Future research could focus on leveraging the interplay between these two functional groups to achieve unprecedented chemical transformations.

Dual Functionalization: The presence of two distinct reactive sites—the electrophilic carbon of the chloromethyl group and the acidic α-protons adjacent to the sulfonyl group—allows for sequential or one-pot dual functionalization. Research could explore orthogonal reactions where the chloromethyl group is first substituted, followed by deprotonation and reaction at the α-sulfonyl position, or vice versa.

Radical-Mediated Reactions: The sulfone group can act as a radical acceptor or precursor, while the C-Cl bond can be homolytically cleaved under photolytic or radical-initiating conditions. researchgate.netnih.gov The exploration of photocatalytic methods could unlock new reactivity, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. nih.govrsc.org For example, light-induced generation of a sulfonyl radical could initiate intramolecular cyclization or intermolecular addition reactions.

Reductive Cleavage and Functionalization: Recent developments have shown that sulfone and sulfonamide groups, traditionally considered stable, can be reductively cleaved to generate sulfinate anions. chemrxiv.orgresearchgate.net Applying these methods to 3-(Chloromethyl)-1-(methylsulfonyl)hexane could transform the sulfonyl moiety from a simple activating group into a versatile synthetic handle, which can be trapped in-situ with various electrophiles to form new sulfur(VI) functional groups. researchgate.net

Elimination and Addition Reactions: Base-mediated elimination of HCl could potentially generate an exocyclic methylene (B1212753) sulfone, a reactive Michael acceptor. Trapping this intermediate with various nucleophiles would provide a pathway to highly functionalized hexane derivatives.

A summary of potential reactivity explorations is presented in the table below.

| Reactivity Pattern | Key Intermediate/Process | Potential Products | Relevant Research Area |

|---|---|---|---|

| Nucleophilic Substitution | Carbocation or SN2 transition state at CH2Cl | Ethers, amines, azides, thioethers | Classical functional group interconversion |

| α-Sulfonyl Carbanion Chemistry | Lithiation or base-mediated deprotonation | Alkylated, acylated, or silylated sulfones | C-C bond formation |

| Radical Chemistry | Sulfonyl radical or alkyl radical generation | Cyclized products, sulfonylated adducts | Photocatalysis, C-H functionalization nih.gov |

| Reductive Cleavage | Sulfinate anion generation | New sulfones, sulfonamides chemrxiv.org | Late-stage functionalization |

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The C3 position of this compound is a stereocenter. The development of synthetic routes that control the absolute and relative stereochemistry of this and potentially new stereocenters is a critical area for future research. This would enable the synthesis of enantiopure materials for applications in medicinal chemistry and catalysis.

Asymmetric Michael Addition: A plausible retrosynthetic approach involves the conjugate addition of a nucleophile to a suitable α,β-unsaturated sulfone. The use of chiral catalysts (organocatalysts or transition metal complexes) in a Michael-type addition could establish the stereocenter at the C3 position with high enantioselectivity. mdpi.com

Catalytic Asymmetric Alkylation: Enantioselective alkylation of a pre-formed sulfonyl carbanion using a chloromethylating agent in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex could provide a direct route to the chiral product.

Diastereoselective Reactions: For derivatives of this compound containing additional stereocenters, diastereoselective approaches will be crucial. Substrate-controlled or catalyst-controlled reactions, such as aldol (B89426) or allylation reactions on precursors, could be employed to set multiple stereocenters with high selectivity. beilstein-journals.org Research into cascade reactions could also yield complex poly-substituted structures in a single step with excellent stereocontrol. nih.gov

The table below outlines potential strategies for stereoselective synthesis.

| Synthetic Strategy | Key Transformation | Type of Stereocontrol | Potential Catalytic System |

|---|---|---|---|

| Asymmetric Conjugate Addition | Michael addition to an α,β-unsaturated sulfone | Enantioselective | Chiral amines, phosphines, or transition metal complexes |

| Catalytic Asymmetric Alkylation | Alkylation of a sulfonyl carbanion | Enantioselective | Chiral phase-transfer catalysts |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic precursor | Enantioselective | Lipases, chiral catalysts |

| Cascade Reactions | Sequential Michael addition and cyclization | Diastereoselective beilstein-journals.org | Organocatalysts (e.g., quinine-thiourea) beilstein-journals.org |

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic routes for this compound and its derivatives to automated and continuous flow platforms offers significant advantages in terms of safety, reproducibility, and scalability. sigmaaldrich.com

Enhanced Safety: Chlorination and sulfonylation reactions can be highly exothermic and may involve hazardous reagents. rsc.org Flow chemistry allows for superior heat and mass transfer, minimizing risks associated with thermal runaways and enabling the safe use of reactive intermediates. vapourtec.comresearchgate.net The in-situ generation and immediate consumption of reactive species like elemental chlorine is a key advantage of flow systems. vapourtec.com

Process Optimization: Continuous flow reactors facilitate rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. This allows for efficient optimization of reaction conditions to maximize yield and selectivity, which can be monitored in real-time using online analytical techniques. researchgate.net

Scalability and Automation: A validated flow process can be readily scaled up by extending the operation time or by using larger reactors. rsc.org Integration with automated platforms, including robotic liquid handlers and purification systems, can accelerate the synthesis of libraries of derivatives for screening in drug discovery or materials science. digitellinc.com

Advanced Theoretical and Computational Studies for Deeper Mechanistic Insight

Computational chemistry provides powerful tools to understand and predict the reactivity of this compound. Advanced theoretical studies can offer deep mechanistic insights that guide experimental design.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways. researchgate.netwhiterose.ac.uk This includes locating transition states, calculating activation barriers, and identifying key intermediates for reactions such as nucleophilic substitution, carbanion formation, and radical transformations. researchgate.netnih.govresearchgate.net

Predicting Reactivity and Selectivity: Computational models can predict the most favorable sites for reaction and explain the origins of regio-, chemo-, and stereoselectivity. For instance, calculations can determine the pKa of the α-sulfonyl protons, the bond dissociation energy of the C-Cl bond, and the conformational preferences that may dictate the stereochemical outcome of a reaction. mdpi.com

Analysis of Non-Covalent Interactions: Understanding the non-covalent interactions in transition states, particularly for stereoselective reactions involving chiral catalysts, is crucial for rational catalyst design. researchgate.net Energy decomposition analysis (EDA) and independent gradient model based on Hirshfeld partition (IGMH) analysis can reveal the specific interactions responsible for stabilizing the favored transition state. researchgate.net

Design of Structurally Related Analogs with Tunable Chemical Properties for Material Science Applications

The bifunctional nature of this compound makes it an attractive starting point for the design of novel functional materials. By systematically modifying its structure, a wide range of analogs with tunable properties can be developed.

Polymer Synthesis: The chloromethyl group can serve as a handle for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of novel sulfone-containing polymers. optica.org Polysulfones are known for their high thermal stability, mechanical strength, and chemical resistance. nih.gov Introducing the flexible, aliphatic 1-(methylsulfonyl)hexane moiety could impart unique solubility, flexibility, or ion-conducting properties. researchgate.netrsc.org

Biomaterials: Surface functionalization of polymers with sulfonate groups has been shown to induce the nucleation of apatite, suggesting applications in creating biomimetic materials for bone substitutes. nih.gov Analogs of the title compound could be used to modify polymer surfaces to enhance biocompatibility.

Materials with Tunable Optical Properties: The incorporation of sulfonyl groups into polymers can increase their refractive index while maintaining a high Abbe number (low chromatic dispersion), which is desirable for optical applications. optica.org By creating polymers from analogs of this compound, it may be possible to develop new materials for lenses and optical films.

Functional Small Molecules: The sulfone group is a key pharmacophore in numerous approved drugs. nih.gov Analogs of this compound could serve as scaffolds for the development of new therapeutic agents.

The design of such materials will leverage the principles of macromolecular design and structure-property relationships to create advanced functional materials from this versatile chemical building block. idu.ac.idnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-1-(methylsulfonyl)hexane, and how can competing side reactions be minimized?

The synthesis of this compound requires careful control of reaction conditions. A plausible route involves nucleophilic substitution of a hexane derivative with methylsulfonyl and chloromethyl precursors. For example:

- Step 1 : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like mCPBA (meta-chloroperbenzoic acid), as demonstrated in sulfonyl group synthesis .

- Step 2 : Install the chloromethyl group using a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions.

Critical Parameters : - Temperature control (0–5°C during chlorination to avoid overhalogenation).

- Solvent selection (e.g., dichloromethane for polar aprotic environments ).

- Use of scavengers (e.g., molecular sieves) to absorb byproducts like HCl.

Key Challenges : Competing elimination or polymerization of the chloromethyl group. Mitigate via low-temperature reactions and steric hindrance optimization.

Q. How can the purity and structural integrity of this compound be validated?

Analytical Workflow :

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the methylsulfonyl group () shows distinct deshielded protons at δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., expected [M+H] at m/z ≈ 212.7). Compare with analogs in literature .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 220 nm) to assess purity. Retention times can be benchmarked against known sulfonyl-hexane derivatives .

Stability Testing : Monitor decomposition under varying pH and temperature. For example, chloromethyl groups are prone to hydrolysis in aqueous media; store in inert solvents like hexane at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl and chloromethyl groups in cross-coupling reactions?

The methylsulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks or transition-metal-catalyzed coupling (e.g., Suzuki or Heck reactions). Meanwhile, the chloromethyl group serves as a leaving group in SN2 reactions. Case Study : In Pd-catalyzed couplings, the methylsulfonyl group stabilizes intermediates via resonance, while the chloromethyl group undergoes oxidative addition with Pd(0) . Computational studies (DFT) can model charge distribution and transition states, as seen in analogous bicyclic sulfonyl systems .

Q. Experimental Validation :

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in ring-forming reactions?

Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) : Favor intramolecular cyclization by stabilizing charged intermediates. For example, DMSO increases the rate of sulfonyl-assisted ring closure in hexane derivatives .

- Nonpolar solvents (hexane, toluene) : Promote intermolecular reactions, leading to dimerization or polymerization.

Q. Temperature Modulation :

- Low temperatures (–20°C) : Favor kinetic control, yielding smaller rings (e.g., 5-membered).

- High temperatures (80°C) : Thermodynamic control favors larger rings (e.g., 6-membered).

Data Contradictions : Conflicting reports on cyclization outcomes may arise from solvent impurities or insufficient inert atmospheres. Always validate with controlled replicates .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with sulfonyl-binding pockets).

- QSAR Models : Train models on analogs like 3-(methylsulfonyl)phenethylamines to predict cytotoxicity or receptor affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration).

Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition or cell viability tests). For example, methylsulfonyl groups in similar compounds show moderate COX-2 inhibition .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Common Contradictions :

- NMR Splitting Patterns : Discrepancies may arise from dynamic rotational isomerism. Use variable-temperature NMR to freeze conformers .

- MS Fragmentation : In-source decay or adduct formation can distort m/z values. Validate with high-resolution MS (HRMS) .

Case Study : If a reported molecular ion [M+H] conflicts with theoretical values, re-examine synthetic steps for unintended functionalization (e.g., oxidation of chloromethyl to carboxyl groups) .

Q. Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for chloromethyl stability .

- Analytical Cross-Checks : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .

- Data Reproducibility : Document solvent batches, catalyst lots, and reaction times meticulously to troubleshoot inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。